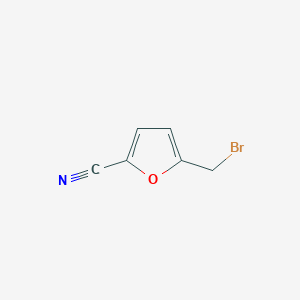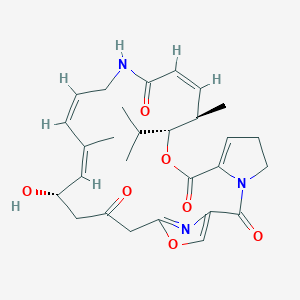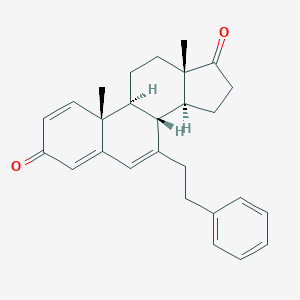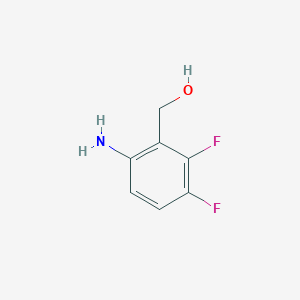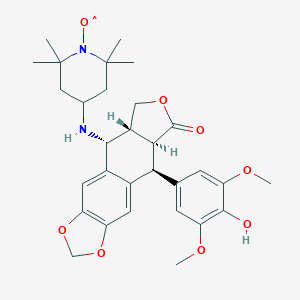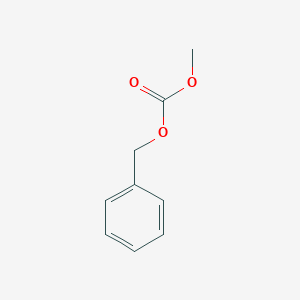
Transplatin
Vue d'ensemble
Description
Transplatin Description
Transplatin, the trans isomer of the platinum-based drug cisplatin, has historically been considered clinically ineffective as an anticancer agent. However, recent studies have begun to challenge this view by exploring various strategies to enhance its antitumor activity. One such approach involves transforming transplatin into a transplatin(IV) prodrug nanoparticle, which has shown high potency against cancer cells, including those resistant to cisplatin .
Synthesis Analysis
The synthesis of a more effective form of transplatin involves the oxidation of transplatin to transplatin(IV) using hydrogen peroxide and the subsequent attachment of hydrophobic aliphatic chains. This modified transplatin(IV) is then encapsulated by a biodegradable amphiphilic copolymer, MPEG-PLA, to form well-defined spherical micelles, which are efficient in drug delivery and protection, allowing for controlled release under cancerous intracellular conditions .
Molecular Structure Analysis
Molecular dynamics simulations have provided insights into the solvation properties of transplatin in water. These studies have revealed that transplatin has a closer first shell of water molecules compared to cisplatin and forms more hydrogen bonds with a longer lifetime, indicating a distinctly different solvation structure . Additionally, transplatin's ability to form interstrand cross-links with DNA, as opposed to the intrastrand cross-links formed by cisplatin, has been noted. This unique interaction with DNA has implications for its potential use in modulating gene expression .
Chemical Reactions Analysis
Transplatin's interaction with DNA has been shown to enhance the effects of cisplatin, leading to efficient cross-linking and the formation of kinked-loop structures on DNA molecules. These structures have been observed at the nanometer scale using high-resolution atomic force microscopy and have been confirmed by denaturing gel electrophoresis and single-molecule experiments . Furthermore, the photoactivation of transplatin with UVA light has been found to significantly increase its cytotoxicity, suggesting a novel approach to utilizing transplatin in cancer therapy .
Physical and Chemical Properties Analysis
The physical and chemical properties of transplatin have been further elucidated through the preparation and characterization of novel transplatin compounds. These studies have shown that certain transplatin complexes with asymmetric aliphatic amines exhibit higher cytotoxic activity than cisplatin and can induce apoptosis in ras-transformed cells . Additionally, the interaction of transplatin with methionine has been investigated, revealing a more balanced partition between sulfur and nitrogen binding compared to cisplatin, which predominantly attacks the sulfur atom of methionine .
Applications De Recherche Scientifique
-
Cancer Research
- Summary of Application : Transplatin is used in cancer research, particularly in the study of its effects on DNA and gene expression . Despite the effectiveness of cisplatin as an anticancer agent, its trans-isomer, transplatin, is clinically ineffective .
- Methods of Application : The effects of transplatin on gene expression were compared in an in vitro luciferase assay. Its effects on the higher-order structure of DNA were quantified using fluorescence microscopy (FM) and atomic force microscopy (AFM) .
- Results or Outcomes : The inhibitory effect of cisplatin on gene expression was about 7 times that of transplatin. Transplatin had a weaker effect, which tended to decrease with time .
-
Drug Development
- Summary of Application : Transplatin is used in the development of platinum-based anticancer drugs .
- Methods of Application : Research has been directed towards structural modifications of cisplatin to minimize side effects and overcome limitations .
- Results or Outcomes : Various compounds have been designed and evaluated for anticancer activities .
-
Development of Platinum(IV) Pro-Drugs
- Summary of Application : Transplatin has been used in the development of platinum(IV) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells .
- Methods of Application : The study investigated the use of the platinum(IV) oxidation state and the tetracarboxylate coordination sphere to determine whether these features could impart the same stability to trans-diammineplatinum complexes .
- Results or Outcomes : The complexes trans, trans, trans - [Pt (OAc) 4 (NH 3) 2] (OAc = acetate) and trans, trans, trans - [Pt (OPr) 2 (OAc) 2 (NH 3) 2] (OPr = propionate) exhibited second order half-lives of 33 h and 5.9 days respectively in the presence of a ten-fold excess of L -ascorbate .
-
Cellular Mechanisms of Activity
- Summary of Application : Transplatin is used in the study of cellular mechanisms of activity, drug resistance, and induced side effects .
- Methods of Application : Research has been directed towards understanding the intracellular mechanisms triggered by cisplatin in tumor cells .
- Results or Outcomes : Understanding of the biochemical mechanisms triggered by cisplatin in tumor cells may lead to the design of more efficient platinum derivates (or other drugs) and might provide new therapeutic strategies and reduce side effects .
-
Biochemical Mechanisms
- Summary of Application : Transplatin is used in the study of biochemical mechanisms triggered by cisplatin in tumor cells .
- Methods of Application : Research has been directed towards understanding the intracellular mechanisms triggered by cisplatin in tumor cells .
- Results or Outcomes : Understanding of the biochemical mechanisms triggered by cisplatin in tumor cells may lead to the design of more efficient platinum derivates (or other drugs) and might provide new therapeutic strategies and reduce side effects .
-
Delivery of Trans-Diammine Platinum Complexes to Cancer Cells
- Summary of Application : Transplatin has been used in the development of platinum(IV) pro-drugs that exhibit unusual resistance to reduction by endogenous reductants and blood serum but are rapidly activated inside cells .
- Methods of Application : The study investigated the use of the platinum(IV) oxidation state and the tetracarboxylate coordination sphere to determine whether these features could impart the same stability to trans-diammineplatinum complexes .
- Results or Outcomes : The complexes trans, trans, trans - [Pt (OAc) 4 (NH 3) 2] (OAc = acetate) and trans, trans, trans - [Pt (OPr) 2 (OAc) 2 (NH 3) 2] (OPr = propionate) exhibit second order half-lives of 33 h and 5.9 days respectively in the presence of a ten-fold excess of L -ascorbate .
Safety And Hazards
Orientations Futures
Much effort has been put into the development of new platinum anticancer complexes, but none of them has reached worldwide clinical application so far . The new platinum drugs and their targeted modifications undoubtedly provide a promising prospect for improving the current anti-cancer treatments .
Propriétés
IUPAC Name |
azane;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZYRPGZAFOLE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azane;dichloroplatinum | |
CAS RN |
15663-27-1, 26035-31-4, 14913-33-8 | |
| Record name | Cisplatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15663-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Platinum, diamminedichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26035-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Transplatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14913-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



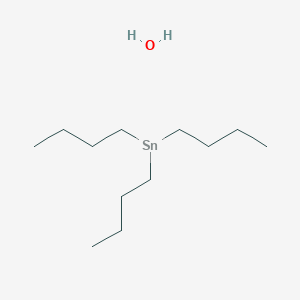
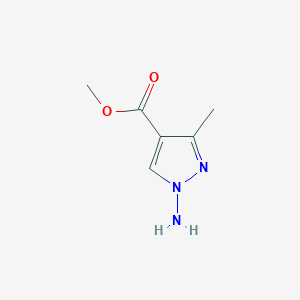
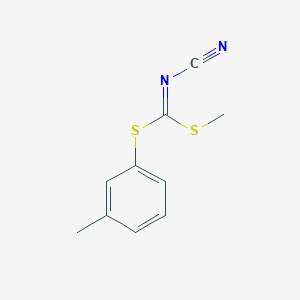
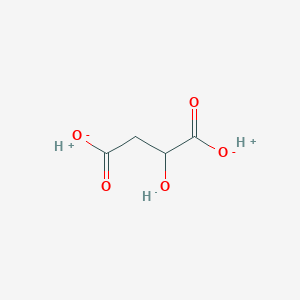
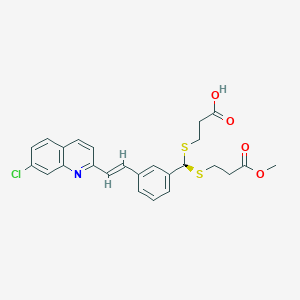
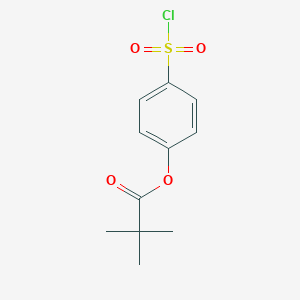
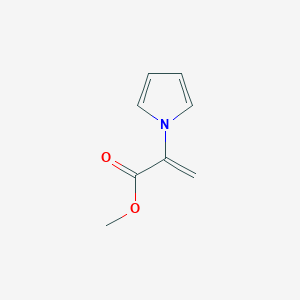
![Spiro[cyclopropane-1,10-tetracyclo[4.3.1.02,4.07,9]decane], (1-alpha-,2-ba-,4-ba-,6-alpha-,7-ba-,9-b](/img/structure/B142065.png)
